molecular formula C12H19N3O3S B4502452 [2-(morpholin-4-ylsulfonyl)ethyl](pyridin-2-ylmethyl)amine dihydrochloride CAS No. 1255147-32-0

[2-(morpholin-4-ylsulfonyl)ethyl](pyridin-2-ylmethyl)amine dihydrochloride

Cat. No.: B4502452
CAS No.: 1255147-32-0
M. Wt: 285.36 g/mol
InChI Key: CMZRVNKRKFOXAI-UHFFFAOYSA-N
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Description

2-(morpholin-4-ylsulfonyl)ethylamine dihydrochloride: is a chemical compound that belongs to the class of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-ylsulfonyl)ethylamine dihydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the morpholine derivative with a sulfonyl chloride.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction involving pyridine and an appropriate leaving group on the morpholine-sulfonyl intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The pyridine moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 2-(morpholin-4-ylsulfonyl)ethylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

It can be used in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-ylsulfonyl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the pyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(morpholin-4-ylsulfonyl)ethylamine dihydrochloride apart is its unique combination of functional groups, which confer a wide range of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

2-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c16-19(17,15-6-8-18-9-7-15)10-5-13-11-12-3-1-2-4-14-12/h1-4,13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZRVNKRKFOXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CCNCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194843
Record name 2-Pyridinemethanamine, N-[2-(4-morpholinylsulfonyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-32-0
Record name 2-Pyridinemethanamine, N-[2-(4-morpholinylsulfonyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanamine, N-[2-(4-morpholinylsulfonyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(morpholin-4-ylsulfonyl)ethyl](pyridin-2-ylmethyl)amine dihydrochloride
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